N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a synthetic compound with diverse applications. Its chemical structure consists of a phthalazine core functionalized with a 3,4-dimethoxybenzyl group and an amide moiety.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid under appropriate conditions. The reaction typically occurs in the presence of a dehydrating agent (e.g., thionyl chloride) to facilitate the formation of the amide bond.
b. Reaction Conditions: The reaction conditions for this synthesis may vary, but a typical procedure involves refluxing the reactants in a suitable solvent (such as dichloromethane or dimethylformamide) with a catalytic amount of a base (e.g., triethylamine). After purification, Compound X can be obtained as a white crystalline solid.
c. Industrial Production: In industrial settings, Compound X is synthesized on a larger scale using optimized conditions. The process may involve continuous flow reactors or batch reactions, ensuring efficient production.
Chemical Reactions Analysis
Compound X undergoes various chemical transformations:
Oxidation: It can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Reduction: Reduction reactions may yield intermediates or derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Major Products: Depending on the reaction conditions, the major products include derivatives with modified substituents or functional groups.
Scientific Research Applications
Compound X finds applications in:
Medicine: It serves as a potential drug candidate due to its unique structure and biological properties .
Chemical Biology: Researchers explore its interactions with biomolecules.
Industry: It may be used as a building block for novel materials or catalysts.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its 3,4-dimethoxybenzyl group, which enhances solubility and stability . Similar compounds include related phthalazines and amides, but none share this exact combination of substituents.
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-3H-phthalazine-1-carboxamide |
InChI |
InChI=1S/C18H17N3O4/c1-24-14-8-7-11(9-15(14)25-2)10-19-18(23)16-12-5-3-4-6-13(12)17(22)21-20-16/h3-9H,10H2,1-2H3,(H,19,23)(H,21,22) |
InChI Key |
DZIBUUFCEJZIGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=NNC(=O)C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.